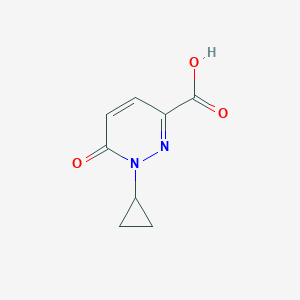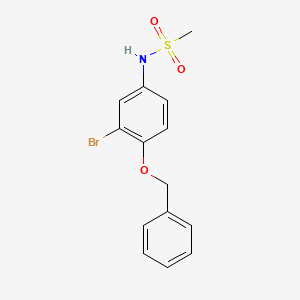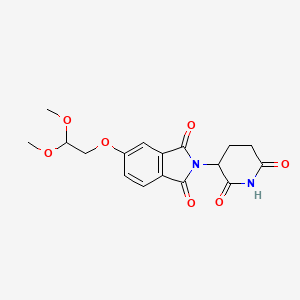
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, the compound can be synthesized by cyclopropanation followed by oxidation . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential anti-inflammatory activity by decreasing the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it targets the NF-κB/MAPK pathway, leading to a decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6 . This mechanism is crucial for its anti-inflammatory effects and potential therapeutic applications.
Comparison with Similar Compounds
1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A similar compound with a different substituent at the 1-position.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Exhibits similar anti-inflammatory activity
1-benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-cyclopropyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
YDRKGNDUXIXVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)


![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)



methyl benzoate](/img/structure/B13911535.png)
